molecular formula C19H27N3O3 B2568804 N'-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034204-83-4

N'-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2568804
CAS No.: 2034204-83-4
M. Wt: 345.443
InChI Key: APWFPZOPGAAWFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and oxolane intermediates. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors, while the oxolane ring is often introduced via an epoxidation reaction. The final step involves the coupling of these intermediates with ethanediamide under controlled conditions, such as using a suitable catalyst and maintaining a specific temperature and pH .

Industrial Production Methods

In an industrial setting, the production of N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures a consistent yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, such as specific temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide include:

Uniqueness

What sets N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-benzyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-18(20-12-15-4-2-1-3-5-15)19(24)21-13-16-6-9-22(10-7-16)17-8-11-25-14-17/h1-5,16-17H,6-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWFPZOPGAAWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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